Isobutyl 1-pentyl-1H-indazole-3-carboxylate (CRM)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

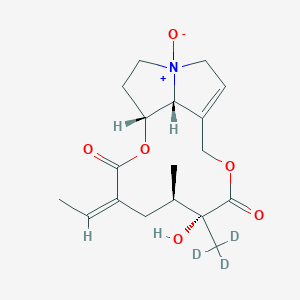

NNEI 2/'-indazole isomer is an analog of the synthetic cannabinoid NNEI that has the alkyl group at the two position of an indazole scaffold. Isobutyl 1-pentyl-1H-indazole-3-carboxylate is a compound recently identified in cannabinoid mixtures in Japan. It is considered to be a by-product of the preparation of NNEI 2’-indazole isomer. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications. Cayman Chemical products containing Certified Reference Material (CRM) in the name are highly qualified materials manufactured and tested to meet ISO/IEC 17025 and ISO Guide 34 international guidelines for reference materials. These materials are tested using validated analytical methods on qualified instrumentation to ensure traceability to SI units of measure. Cayman’s CRMs are tested for Homogeneity and Stability and are provided with a certificate stating the CRM property value(s) along with the combined uncertainty of the property value(s). These materials are intended for quantitative applications where quantitative accuracy and uncertainty are critical. Cayman Chemical is committed to providing quality products to its customers as evidenced by its accreditation to the ISO/IEC 17025 and ISO Guide 34 standards. All traceable CRMs may be distinguished by their CofAs and can be downloaded below using the batch number located on the product label. For a representative CofA please contact our technical support.

Applications De Recherche Scientifique

Identification in Illegal Products

Isobutyl 1-pentyl-1H-indazole-3-carboxylate has been detected as a component in illegal products. In a study, it was identified along with other psychoactive substances in products found in Japan. It is considered a by-product in the preparation of NNEI indazole analog from related compounds. This discovery aids in understanding the composition of illegal psychoactive substances and supports forensic toxicology efforts (Uchiyama et al., 2015).

Chemical Synthesis and Characterization

Research has also focused on the chemical synthesis and characterization of compounds related to Isobutyl 1-pentyl-1H-indazole-3-carboxylate. For example, studies on pseudo-cross-conjugated mesomeric betaines and derivatives of indazole alkaloid Nigellicin have been conducted. These studies contribute to a deeper understanding of the chemical properties and potential applications of such substances (Schmidt et al., 2006).

Analytical Characterization in Designer Drugs

Isobutyl 1-pentyl-1H-indazole-3-carboxylate has been identified and characterized in the context of designer drugs. A study identified two new synthetic cannabinoids and detected five others, emphasizing the variety and complexity of synthetic cannabinoids appearing as designer drugs. This work is crucial for forensic analysis and regulatory efforts aimed at controlling the distribution and use of these substances (Uchiyama et al., 2012).

Propriétés

Nom du produit |

Isobutyl 1-pentyl-1H-indazole-3-carboxylate (CRM) |

|---|---|

Formule moléculaire |

C17H24N2O2 |

Poids moléculaire |

288.4 |

InChI |

InChI=1S/C17H24N2O2/c1-4-5-8-11-19-15-10-7-6-9-14(15)16(18-19)17(20)21-12-13(2)3/h6-7,9-10,13H,4-5,8,11-12H2,1-3H3 |

Clé InChI |

VVICSADAODYLRT-UHFFFAOYSA-N |

SMILES |

CCCCCN1N=C(C(OCC(C)C)=O)C2=C1C=CC=C2 |

Synonymes |

isobutyl 1-pentyl-1H-indazole-3-carboxylate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.